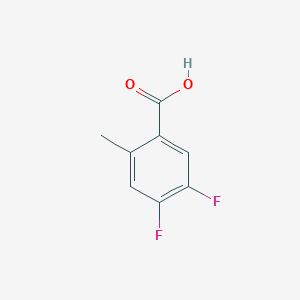

4,5-二氟-2-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives often involves strategies such as the use of Grignard reagents, Sandmeyer reactions, and carboxylation reactions. For example, the continuous flow synthesis of trifluorobenzoic acid derivatives has been demonstrated through the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 in a microflow system, yielding high purity products (Deng et al., 2015). Although this specific study focuses on a trifluorobenzoic acid derivative, similar methodologies may be applicable for synthesizing 4,5-difluoro-2-methylbenzoic acid.

Molecular Structure Analysis

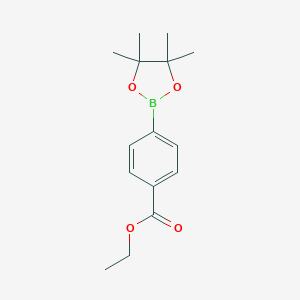

The structure of fluorinated benzoic acids is characterized by the influence of fluorine atoms on the aromatic ring, which impacts the electronic distribution and overall molecular conformation. Studies on similar compounds, such as 2,4-difluorobenzoic acid and 3,5-dinitrobenzoic acid derivatives, reveal how substituents affect the molecule's geometry and electronic properties through X-ray crystallography and spectroscopic methods (Karabacak et al., 2011). These analyses are crucial for understanding the behavior of 4,5-difluoro-2-methylbenzoic acid in various chemical environments.

Chemical Reactions and Properties

The reactivity of fluorinated benzoic acids can vary significantly with substitution pattern. For instance, the presence of fluorine atoms adjacent to the carboxylic acid group can influence reactivity towards nucleophiles and electrophiles, as well as affect the acid's ability to participate in hydrogen bonding and other non-covalent interactions. Studies on the reactivity of fluorinated benzoic acids under different conditions can provide insights into potential chemical transformations and applications of 4,5-difluoro-2-methylbenzoic acid (Sridhar & Perumal, 2005).

科学研究应用

胃保护作用

没食子酸和胃保护:

- 没食子酸是一种药用植物中发现的酚类化合物,已证明对大鼠乙醇诱导的胃溃疡具有胃保护作用。其机制涉及抗氧化 Nrf2/HO-1 通路和通过调节 Bax、Bcl-2 和 Caspase-3 蛋白表达的抗凋亡活性 (周等人,2020 年)。

对斑马鱼胚胎-幼虫阶段的影响

对羟基苯甲酸甲酯和发育毒性:

- 对羟基苯甲酸甲酯是对羟基苯甲酸的甲酯,用作抗菌防腐剂,已研究其对斑马鱼胚胎-幼虫阶段的发育毒性。较低浓度不会引起表型畸形,但会导致雌激素生物标记基因 Vtg-I 表达失调 (Dambal 等人,2017 年)。

衍生物的合成和评价

5-氨基水杨酸偶氮前药的合成:

- 报道了将 5-氨基水杨酸与 2-苯基苯并恶唑-2-基-5-乙酸连接的相互偶氮前药的合成。在 TNB 诱导的结肠炎大鼠模型中评估了该化合物对炎性肠病的作用,表明治疗溃疡性结肠炎的新线索 (Jilani 等人,2013 年)。

抗氧化活性和抑郁调节

没食子酸和抗抑郁作用:

- 发现没食子酸及其合成衍生物在调节抑郁症状和减轻小鼠模型中的氧化应激方面具有活性,表明在治疗抑郁症和氧化应激相关疾病方面具有潜力 (Nabavi 等人,2016 年)。

镇痛和抗炎活性

吡咯并[1,2-a]吡咯-1-羧酸的合成和评价:

- 5-芳酰基-6-取代-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸的合成显示出与吲哚美辛相当或更高的抗炎和镇痛剂效力,表明在治疗疼痛和炎症方面具有医学应用潜力 (Muchowski 等人,1985 年)。

安全和危害

The safety information for 4,5-Difluoro-2-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用机制

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4,5-Difluoro-2-methylbenzoic acid . .

属性

IUPAC Name |

4,5-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMHYYGJZWDBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590865 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183237-86-7 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183237-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)